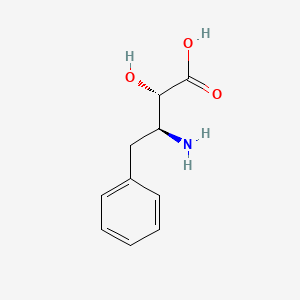

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSJMFGYNFIFRK-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376142 |

Source

|

| Record name | (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62023-62-5 |

Source

|

| Record name | (αS,βS)-β-Amino-α-hydroxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62023-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, often abbreviated as (2S,3S)-AHPA, is a non-proteinogenic amino acid of significant importance in medicinal chemistry. Its discovery is intrinsically linked to the isolation and structural elucidation of Bestatin (Ubenimex), a natural dipeptide inhibitor of various aminopeptidases. Bestatin itself was isolated from the culture broth of Streptomyces olivoreticuli in 1976 by Umezawa and his colleagues.[1][2] This guide provides an in-depth exploration of the history, stereoselective synthesis, and critical applications of the (2S,3S)-AHPA scaffold. We will delve into the causality behind various synthetic strategies, present detailed experimental protocols, and discuss the compound's role as a cornerstone for developing potent enzyme inhibitors, including those used in antiviral and anticancer therapies.[1][3]

Introduction: The Significance of a Chiral Scaffold

At the heart of many potent pharmaceuticals lies a precisely arranged three-dimensional structure. The biological activity of a molecule is often dictated by its stereochemistry, and this is particularly true for enzyme inhibitors that must fit into a specific active site. This compound is a prime example of such a chiral building block. Its structure features two contiguous stereocenters—one at the alpha-carbon bearing a hydroxyl group and another at the beta-carbon bearing an amino group. This specific syn relationship between the amino and hydroxyl groups is crucial for its function in mimicking the transition state of peptide hydrolysis, making it a valuable component in the design of protease inhibitors.[3]

The discovery and subsequent synthesis of this molecule were not born from a random screening but from a targeted effort to understand and replicate the potent biological activity of Bestatin, an immunomodulating agent with antitumor effects.[1][4]

The Genesis: Discovery within the Context of Bestatin

The story of (2S,3S)-AHPA begins with the discovery of Bestatin in 1976 by a team of Japanese scientists led by Hamao Umezawa.[1][2] They isolated this novel dipeptide from Streptomyces olivoreticuli and identified it as a potent, reversible inhibitor of cell surface enzymes like aminopeptidase B and leucine aminopeptidase.[1][2][5] Structural elucidation revealed that Bestatin was composed of an L-leucine residue and a unique, non-standard amino acid: (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.[5][6]

It is critical to note the stereochemistry here. The naturally occurring, biologically active form of Bestatin contains the (2S,3R ) diastereomer of AHPA.[6] However, the quest to synthesize all possible stereoisomers of Bestatin to probe structure-activity relationships led to the synthesis and investigation of the (2S,3S ) diastereomer as well.[7] This exploration revealed that different stereoisomers possessed varied inhibitory profiles, highlighting the importance of precise stereochemical control in synthesis. The (2S,3S)-AHPA isomer, while not the natural component of Bestatin, became a significant synthetic target in its own right for the creation of novel peptide mimetics and other pharmacologically active agents.[3][7]

The Challenge of Stereocontrol: A History of Synthetic Strategies

The primary challenge in synthesizing (2S,3S)-AHPA is the simultaneous and precise control of the two adjacent stereocenters (C2 and C3). Early synthetic efforts often resulted in mixtures of diastereomers, requiring tedious and inefficient separation techniques. The evolution of asymmetric synthesis has provided chemists with powerful tools to overcome this hurdle.

The choice of a synthetic route is dictated by factors such as the availability of starting materials, desired stereochemical outcome, scalability, and overall efficiency. Modern approaches prioritize stereoselectivity from the outset, minimizing the formation of unwanted isomers.

Comparison of Key Synthetic Approaches

| Synthetic Strategy | Key Principle | Typical Starting Material | Stereocontrol Element | Advantages | Disadvantages |

| Chiral Pool Synthesis | Utilizes a readily available chiral molecule that already contains one or more of the required stereocenters. | D-phenylalanine, Sugars | Inherent chirality of the starting material | Predictable stereochemical outcome | Limited availability of suitable starting materials for all targets |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Phenylacetic acid derivative | Evans auxiliary, pseudoephedrine | High diastereoselectivity, reliable | Requires additional steps for attachment and removal of the auxiliary |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment for the reaction, leading to an enantiomerically enriched product. | Cinnamic acid derivatives | Chiral ligands (e.g., for hydrogenation or epoxidation) | High efficiency (low catalyst loading), atom economy | Catalyst development can be complex and expensive |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. | Racemic ester of AHPA | Lipases, proteases | Extremely high enantioselectivity, mild reaction conditions | Limited to specific substrates, 50% maximum theoretical yield |

Modern Methodologies in Detail

Modern organic synthesis provides several robust pathways to access (2S,3S)-AHPA with high stereochemical purity. Below, we outline a representative workflow based on asymmetric aminohydroxylation, a powerful method for installing adjacent amino and hydroxyl groups.

Workflow: Asymmetric Synthesis via Sharpless Aminohydroxylation

This approach leverages the highly reliable and stereospecific Sharpless asymmetric aminohydroxylation (AA) reaction on a suitable olefin, such as an ester of cinnamic acid.

Detailed Experimental Protocol: Asymmetric Aminohydroxylation

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and substrate derivatives.

-

Reaction Setup: To a stirred solution of methyl cinnamate (1.0 eq) in a 1:1 mixture of t-butanol and water, add the nitrogen source (e.g., N-bromoacetamide, 1.1 eq) and the chiral ligand (e.g., (DHQ)₂-PHAL, 0.05 eq).

-

Catalyst Addition: Cool the mixture to 0°C. Add potassium osmate (VI) dihydrate (K₂OsO₂(OH)₄, 0.04 eq) in one portion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Quench the reaction by adding sodium sulfite. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting N-protected amino-hydroxy ester by silica gel column chromatography.

-

Hydrolysis: Dissolve the purified ester in a suitable solvent (e.g., THF/water) and add a base (e.g., lithium hydroxide) to saponify the ester.

-

Isolation: After the reaction is complete, neutralize the mixture and isolate the final this compound product, often through crystallization or ion-exchange chromatography.

Causality: The choice of the (DHQ)₂-PHAL ligand is crucial as it creates a specific chiral pocket around the osmium catalyst. This forces the cinnamate ester to approach from a particular face, leading to the formation of the desired (2S,3S) stereochemistry with high enantioselectivity.

Applications in Drug Development

The primary utility of (2S,3S)-AHPA and its analogs is as a key structural motif in protease inhibitors.[3] The hydroxyl and amino groups are positioned to chelate the zinc ion often found in the active site of metalloproteases, while the phenyl group can engage in hydrophobic interactions within the enzyme's binding pocket.

-

Antiviral Agents: This scaffold is a component of several HIV protease inhibitors. These drugs are designed to mimic the peptide substrate of the viral protease, thereby blocking its function and preventing the maturation of new, infectious virions.

-

Anticancer Therapy: As seen with Bestatin, inhibitors containing the AHPA core can modulate the immune system.[1] By inhibiting cell surface peptidases, they can prevent the degradation of signaling peptides, leading to enhanced T-lymphocyte and macrophage activation.[1][2]

-

Neuroscience: Derivatives have been studied for their potential to inhibit enkephalinases, enzymes that degrade enkephalins (endogenous opioid peptides).[8] Inhibition of these enzymes can prolong the analgesic effects of enkephalins, offering a potential avenue for pain management.

Conclusion and Future Outlook

From its conceptual discovery as a component of the natural product Bestatin to its current status as a versatile chiral building block, this compound represents a triumph of natural product chemistry and modern asymmetric synthesis. The historical journey from isolation to stereocontrolled synthesis underscores the critical interplay between biology and chemistry. The ongoing development of more efficient and sustainable synthetic methods, including novel catalytic systems, will continue to make this valuable scaffold more accessible. As our understanding of enzyme mechanisms deepens, the (2S,3S)-AHPA core and its derivatives will undoubtedly remain a cornerstone in the rational design of next-generation selective and potent therapeutics.

References

-

Ota, K., & Ogawa, M. (1988). A new antitumor drug with immunomodulating activity, ubenimex (bestatin). Gan To Kagaku Ryoho, 15(4 Pt 2-1), 1237-1244. [Link]

-

Ordóñez, M., & Cativiela, C. (2008). An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. Current Organic Chemistry, 12(12), 998-1026. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Ishizuka, M., Ishizeki, T., Masuda, T., Momose, Y., Ikeda, T., Tsuchiya, T., ... & Umezawa, H. (1983). Phase I study of Bestatin: (I) A clinical study on determination of an optimal dose of Bestatin. Gan To Kagaku Ryoho, 10(2 Pt 1), 211-217. [Link]

-

Chem-Impex International. (n.d.). (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. Retrieved from [Link]

-

Bioaustralis Fine Chemicals. (n.d.). Bestatin. Retrieved from [Link]

-

Noro, M., Fujita, S., & Wada, T. (2013). Stereoselective synthesis of P-modified α-glycosyl phosphates by the oxazaphospholidine approach. Organic Letters, 15(23), 5948-5951. [Link]

- Umezawa, H., Aoyagi, T., Nishikiori, T., Okuyama, A., Yamagishi, Y., Hamada, M., & Takeuchi, T. (1980). U.S. Patent No. 4,189,604. Washington, DC: U.S.

-

Reddy, P. V., & Sreekanth, V. (2014). Stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids (AHBAs). Tetrahedron Letters, 55(47), 6427-6430. [Link]

-

Wikipedia. (n.d.). Ubenimex. Retrieved from [Link]

Sources

- 1. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. This compound [myskinrecipes.com]

- 4. [Phase I study of Bestatin: (I) A clinical study on determination of an optimal dose of Bestatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Ubenimex - Wikipedia [en.wikipedia.org]

- 7. US4189604A - Bestatin - Google Patents [patents.google.com]

- 8. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid 128223-55-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Stereoisomerism and Activity of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic Acid

Abstract

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), a non-proteinogenic amino acid, is a pivotal chiral building block in the synthesis of numerous bioactive compounds, most notably protease inhibitors. The precise three-dimensional arrangement of its atoms, or stereochemistry, is paramount to its biological function. This technical guide provides a comprehensive exploration of the stereoisomerism of AHPA, with a particular focus on the (2S,3S) configuration, and delves into the structure-activity relationships of its various stereoisomers. We will examine the profound impact of stereochemistry on the inhibitory activity against key enzymes, such as aminopeptidases, and its implications for drug design and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the synthesis, separation, and biological evaluation of AHPA stereoisomers.

Introduction: The Significance of Chirality in AHPA

3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). This seemingly subtle variation in the spatial orientation of the hydroxyl and amino groups has a profound impact on the molecule's ability to interact with biological targets.[1][2][3] The specific arrangement of these functional groups dictates the molecule's shape and its capacity to form precise non-covalent interactions, such as hydrogen bonds and van der Waals forces, with the active site of an enzyme. Consequently, each stereoisomer can exhibit markedly different biological activities, ranging from potent inhibition to complete inactivity.[2][4]

The most well-known application of an AHPA stereoisomer is the (2S,3R) form, which is a key component of the natural dipeptide bestatin [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine.[5] Bestatin is a potent inhibitor of aminopeptidases, including aminopeptidase B and leucine aminopeptidase, and has demonstrated immunomodulatory and anti-tumor activities.[4][5][6] The (2S,3S) stereoisomer, also referred to as allophenylnorstatin, is another critical building block in medicinal chemistry, particularly in the development of protease inhibitors for antiviral therapies, such as those targeting HIV.[7][8] This guide will dissect the unique contributions of the (2S,3S) isomer and its counterparts to the field of drug discovery.

Stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid

The four stereoisomers of AHPA are depicted below, illustrating the distinct spatial arrangements of the hydroxyl and amino groups around the two chiral centers.

Caption: The four stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid.

Structure-Activity Relationship: A Tale of Four Isomers

The biological activity of AHPA-containing compounds is exquisitely sensitive to the stereochemistry at both the C2 and C3 positions. Extensive research on bestatin and its analogues has elucidated the critical roles of these chiral centers in enzyme inhibition.

The Primacy of the 2S-Configuration

Studies on various stereoisomers of bestatin have consistently demonstrated that the 2S configuration is crucial for potent inhibitory activity against aminopeptidases.[5] Isomers possessing the 2S stereocenter exhibit significantly stronger inhibition compared to their 2R counterparts. This suggests that the spatial orientation of the hydroxyl group at the C2 position is a key determinant for optimal binding within the enzyme's active site. X-ray crystallography studies of aminopeptidases complexed with inhibitors like bestatin have provided a structural basis for this observation, revealing that the (S)-hydroxyl group forms critical hydrogen bonds with active site residues, contributing to the stability of the enzyme-inhibitor complex.[9]

The Influence of the 3S vs. 3R Configuration

While the 2S configuration is of primary importance, the stereochemistry at the C3 position further modulates the inhibitory potency.

-

(2S,3R)-AHPA: As a component of bestatin, this isomer is a highly potent inhibitor of aminopeptidase B and leucine aminopeptidase.[5] Its specific three-dimensional structure allows for an ideal fit into the active site of these enzymes.

-

(2S,3S)-AHPA (Allophenylnorstatin): This diastereomer also demonstrates significant biological activity, although its inhibitory profile can differ from the (2S,3R) isomer depending on the target enzyme. It is a valuable chiral synthon for the development of a range of protease inhibitors, including those targeting HIV protease.[7][8] The subtle change in the orientation of the amino group from R to S influences the overall conformation of the molecule and its binding affinity to different proteases.

-

(2R,3S)- and (2R,3R)-AHPA: These isomers generally exhibit significantly reduced or no inhibitory activity against aminopeptidases compared to the 2S isomers.[4][5] This underscores the stringent stereochemical requirements of the enzyme's active site.

Table 1: Comparative Inhibitory Activity of Bestatin Stereoisomers against Aminopeptidases

| Stereoisomer of Bestatin | Configuration of AHPA moiety | Relative Inhibitory Activity |

| Bestatin | (2S,3R) | ++++ |

| epi-Bestatin | (2R,3S) | + |

| allo-Bestatin | (2S,3S) | ++ |

| epi-allo-Bestatin | (2R,3R) | - |

| (Data synthesized from multiple sources, with '+' indicating relative potency and '-' indicating negligible activity) |

Experimental Protocols: Synthesis, Separation, and Characterization

The synthesis and separation of individual AHPA stereoisomers are critical steps in the development of stereochemically pure drugs. A variety of synthetic strategies and analytical techniques have been developed to achieve this.

Stereoselective Synthesis

Achieving high stereoselectivity in the synthesis of AHPA is a significant challenge. Several approaches have been successfully employed:

-

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids (e.g., D-phenylalanine) or sugars, to introduce the desired stereochemistry.[7][10]

-

Asymmetric Catalysis: The use of chiral catalysts, including enzymes (e.g., lipases) or organometallic complexes, can facilitate the enantioselective or diastereoselective formation of the desired stereoisomer.[11][12][13]

-

Substrate-Controlled Synthesis: In this approach, existing stereocenters in the substrate guide the formation of new stereocenters.

Caption: A generalized workflow for the stereoselective synthesis of AHPA.

Chiral Separation: High-Performance Liquid Chromatography (HPLC)

For mixtures of stereoisomers, chiral HPLC is the method of choice for both analytical and preparative-scale separation.[14][15][16] This technique relies on the differential interaction of the enantiomers or diastereomers with a chiral stationary phase (CSP).

Experimental Protocol: Chiral HPLC Separation of AHPA Stereoisomers

-

Column Selection: A chiral stationary phase is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino acid derivatives.[14][17]

-

Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH and ionic strength of the buffer can be adjusted to optimize the separation.

-

Sample Preparation: Dissolve the mixture of AHPA stereoisomers in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Temperature: Column temperature can be controlled to improve resolution and peak shape.

-

Detection: UV detection at a wavelength where the phenyl group of AHPA absorbs (e.g., 254 nm) is commonly used.

-

-

Data Analysis: The retention times of the different stereoisomers will vary, allowing for their identification and quantification.

Caption: A schematic representation of a chiral HPLC system for isomer separation.

Structural Characterization: X-ray Crystallography

X-ray crystallography is an indispensable tool for the unambiguous determination of the absolute stereochemistry of chiral molecules.[18][19][20] By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of each atom. This technique is crucial for validating the stereochemical outcome of a synthesis and for understanding the binding mode of AHPA-containing inhibitors to their target enzymes.[9][21]

Conclusion and Future Perspectives

The stereoisomerism of 3-amino-2-hydroxy-4-phenylbutanoic acid is a compelling example of how subtle changes in molecular architecture can have profound consequences for biological activity. The (2S,3S) stereoisomer, along with its diastereomers, continues to be a cornerstone in the design of potent and selective protease inhibitors. A thorough understanding of the structure-activity relationships of these isomers is essential for the rational design of new therapeutic agents.

Future research in this area will likely focus on:

-

The development of more efficient and highly stereoselective synthetic routes to access each of the AHPA stereoisomers in high purity.

-

The exploration of the biological activities of AHPA-containing compounds against a wider range of proteases and other enzymatic targets.

-

The use of computational modeling and advanced structural biology techniques to further elucidate the molecular basis of stereospecific recognition by biological targets.

By continuing to unravel the intricacies of AHPA stereochemistry, the scientific community can unlock new opportunities for the development of novel and effective therapies for a wide range of diseases.

References

-

Nishizawa, R., Saino, T., Takita, T., Suda, H., & Aoyagi, T. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510–515. [Link]

-

Miller, M. J., & Stinnett, M. A. (2011). Syntheses and studies of amamistatin B analogs reveals that anticancer activity is relatively independent of stereochemistry, ester or amide linkage and select replacement of one of the metal chelating groups. Bioorganic & Medicinal Chemistry Letters, 21(9), 2611–2615. [Link]

-

Wang, W., et al. (2011). Design, Synthesis and Activity Study of Aminopeptidase N Targeted 3-amino-2-hydroxy-4-phenyl-butanoic Acid Derivatives. Drug Discoveries & Therapeutics, 5(2), 61-65. [Link]

-

ResearchGate. (n.d.). Overview of the Synthesis of Optically Active 3-Amino-2-Hydroxy-4-Phenylbutyric Acids, Key Intermediates for Numerous Bioactive Compounds. [Link]

-

Suda, H., Takita, T., Aoyagi, T., & Umezawa, H. (1976). Regio- and stereo-specific synthesis of threo-3-amino-2-hydroxy-acids, novel amino-acids contained in aminopeptidase inhibitors of microbial origin. Journal of the Chemical Society, Perkin Transactions 1, (5), 486-489. [Link]

-

Bentham Science. (n.d.). Overview of the Synthesis of Optically Active 3-Amino-2-Hydroxy-4-Phenylbutyric Acids, Key Intermediates for Numerous Bioactive Compounds. [Link]

-

ElectronicsAndBooks. (n.d.). Stereoselection in the Synthesis of three and erythre3-Amino-2-hydroxy-4-phenyl- butanoic Acid using Chiral Acetal Templates. [Link]

-

Kim, J. H., et al. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Bioscience, Biotechnology, and Biochemistry, 68(3), 714-720. [Link]

-

Aoyagi, T., Wada, T., Yamamoto, K., Kojima, F., Nagai, M., Harada, S., & Umezawa, H. (1984). Different enzymatic oscillations in vivo caused by the stereoisomers of an aminopeptidase inhibitor, bestatin. Journal of Applied Biochemistry, 6(4), 212–221. [Link]

-

Addlagatta, A., et al. (2012). The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. Journal of Biological Chemistry, 287(44), 36831-36841. [Link]

-

ResearchGate. (n.d.). Stereoselective Synthesis of Novel Bestatin Analogs. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

KChem. (n.d.). and (2R,3R)-3-Amino-2-hydroxy-4- phenylbutanoic Acids from D-Glucono-δ-lactone. [Link]

-

KChem. (n.d.). and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone. [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

Chem-Impex. (n.d.). (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. [Link]

-

Chemical Industry and Engineering Progress. (2013). Progress of synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs. [Link]

-

PubChem. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid. [Link]

-

PubMed. (2004). Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase. [Link]

-

IntechOpen. (2021). Effects of Stereoisomers on Drug Activity. [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

-

YouTube. (2023). Concept of Chiral HPLC. [Link]

-

MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

-

PubChem. (n.d.). Ubenimex. [Link]

-

PubMed. (2012). Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination. [Link]

-

PubMed Central. (2007). Structure-activity relationships of semisynthetic mumbaistatin analogs. [Link]

-

PubMed. (2012). Crystallization and preliminary X-ray diffraction analysis of human endoplasmic reticulum aminopeptidase 2. [Link]

-

Biblioteka Nauki. (2013). Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. [Link]

-

ResearchGate. (n.d.). Identification of amino acid sequences via X-ray crystallography: A mini review of case studies. [Link]

-

ProQuest. (n.d.). Microbial catalysis for the production of hydroxy- and amino-fatty acids. [Link]

-

PubMed Central. (2015). A Newcomer's Guide to Peptide Crystallography. [Link]

-

MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

-

PubChem. (n.d.). Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. [Link]

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different enzymatic oscillations in vivo caused by the stereoisomers of an aminopeptidase inhibitor, bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ubenimex | C16H24N2O4 | CID 72172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound [myskinrecipes.com]

- 9. The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bkcs.kchem.org [bkcs.kchem.org]

- 11. Overview of the Synthesis of Optically Active 3-Amino-2-Hydroxy-4-Phenylbutyric Acids, Key Intermediates for Numerous Bioactive Compounds | Bentham Science [eurekaselect.com]

- 12. Progress of synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid [hgjz.cip.com.cn]

- 13. mdpi.com [mdpi.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 17. mdpi.com [mdpi.com]

- 18. bibliotekanauki.pl [bibliotekanauki.pl]

- 19. researchgate.net [researchgate.net]

- 20. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystallization and preliminary X-ray diffraction analysis of human endoplasmic reticulum aminopeptidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (Bestatin/Ubenimex)

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for Bestatin (Ubenimex), a potent, reversible protease inhibitor. The core active moiety of Bestatin is the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) residue, which is critical for its biological activity. It is important to note that the pharmacologically active and widely studied compound, Bestatin, is a dipeptide, N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, and not the (2S,3S) stereoisomer of the standalone amino acid.[1][2] This document elucidates the molecular interactions, primary enzymatic targets, and the resultant downstream signaling pathways that underpin its diverse pharmacological effects, including immunomodulation, anti-inflammatory, and anti-neoplastic activities. We will detail the structural basis of its inhibitory action, present key experimental protocols for its study, and summarize its therapeutic potential.

Introduction

Bestatin, also known as Ubenimex, was first isolated from the culture filtrate of Streptomyces olivoreticuli.[3] It is a natural dipeptide analogue that functions as a competitive, reversible inhibitor of several metalloproteases.[3] Its structure is unique, featuring an α-hydroxy-β-amino acid that mimics the tetrahedral transition state of peptide hydrolysis, allowing it to bind with high affinity to the active sites of target enzymes. The primary targets of Bestatin are cell-surface aminopeptidases and the enzyme leukotriene A4 (LTA4) hydrolase.[3][4][5] By inhibiting these enzymes, Bestatin modulates critical biological processes, leading to a spectrum of therapeutic applications, most notably as an adjunct therapy for acute myelocytic leukemia in Japan and in clinical investigation for conditions like lymphedema.[6][7][8] This guide will dissect its mechanism from the molecular level to its physiological consequences.

Molecular Mechanism of Action

Bestatin's efficacy stems from its ability to act as a transition-state analogue inhibitor, primarily targeting zinc-containing metalloenzymes.

Primary Molecular Targets

The biological effects of Bestatin are a direct consequence of its inhibition of several key enzymes:

-

Aminopeptidase N (APN/CD13): A membrane-bound ectoenzyme that cleaves neutral amino acids from the N-terminus of peptides. APN is overexpressed in many cancers and plays a role in tumor growth, invasion, and angiogenesis.[9][10]

-

Aminopeptidase B (APB): An enzyme involved in the final stages of protein degradation, cleaving N-terminal arginine and lysine residues.[3][4] Its inhibition can alter the turnover of bioactive peptides, impacting immune responses.[2][4]

-

Leucyl/Cystinyl Aminopeptidase (LNPEP/Oxytocinase): This enzyme is involved in the degradation of various peptide hormones, including oxytocin and vasopressin.[3]

-

Leukotriene A4 Hydrolase (LTA4H): A bifunctional zinc metalloenzyme that converts LTA4 into leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[3][4][5]

Structural Basis of Inhibition

X-ray crystallography and spectroscopic studies have provided a detailed view of how Bestatin interacts with the active site of its target aminopeptidases.[11][12][13] It functions as a competitive, slow-binding inhibitor.[11][13]

The key interactions are:

-

Metal Coordination: The N-terminal amino group and the α-hydroxyl group of the AHPA moiety chelate the catalytic zinc ion(s) in the enzyme's active site.[13] Specifically, the alkoxide oxygen of the hydroxyl group often bridges the two zinc ions in dinuclear metalloenzymes, displacing a water molecule that is essential for catalysis.[13]

-

Hydrophobic Pockets: The phenyl side chain of the AHPA residue fits into the S1 hydrophobic pocket of the enzyme, while the isobutyl side chain of the C-terminal leucine residue occupies the S1' pocket.[14][11] This dual-pocket occupancy contributes to its binding affinity and specificity.

-

Hydrogen Bonding: The peptide backbone of Bestatin forms additional hydrogen bonds with active site residues, further stabilizing the enzyme-inhibitor complex.[11]

Caption: Bestatin binding to a dinuclear zinc aminopeptidase active site.

Pharmacological Effects & Signaling Pathways

The inhibition of specific enzymes by Bestatin triggers several key pharmacological responses.

Immunomodulation

Bestatin is a well-documented immunomodulatory agent.[2] Its mechanism is twofold:

-

Direct Stimulation: It can directly stimulate lymphocytes and monocytes by binding to surface aminopeptidases.[2][6]

-

Indirect Activity: By inhibiting aminopeptidases, it prevents the degradation of endogenous immunomodulatory peptides such as tuftsin and enkephalins.[2] This leads to an accumulation of these peptides, enhancing immune surveillance and activity, including the potentiation of Natural Killer (NK) cell function.[2][15]

Anti-Inflammatory Pathway via LTA4H Inhibition

A crucial mechanism of action, particularly relevant for inflammatory diseases like lymphedema, is the inhibition of LTA4 hydrolase.[4][7] This enzyme is a rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a powerful chemoattractant and pro-inflammatory lipid mediator.[4][5] By blocking LTA4H, Bestatin effectively reduces LTB4 production, thereby attenuating inflammatory responses, reducing tissue inflammation, and promoting lymphatic repair.[4][7][16]

Caption: Bestatin's anti-inflammatory mechanism via LTA4H inhibition.

Anti-Neoplastic Activities

The rationale for using Bestatin in oncology is supported by its multifaceted anti-cancer effects.[9]

-

Inhibition of Proliferation and Induction of Apoptosis: Bestatin inhibits the proliferation of various human leukemic cell lines and can induce apoptosis, as evidenced by DNA fragmentation and enhanced caspase-3 activity.[6]

-

Anti-Angiogenesis: By inhibiting aminopeptidase N (APN/CD13) on endothelial cells, Bestatin can interfere with tumor angiogenesis.[6] It has been shown to inhibit the tube-like formation of endothelial cells and reduce tumor-induced blood vessel formation in vivo.[6]

-

Inhibition of Invasion and Metastasis: APN is implicated in the degradation of the extracellular matrix. Bestatin's inhibition of APN can decrease the invasive capacity of tumor cells by preventing the breakdown of barriers like type IV collagen.[6][10]

Experimental Protocols for Mechanistic Investigation

Validating the mechanism of action of Bestatin involves a combination of in vitro enzymatic assays, cell-based functional assays, and in vivo models.

In Vitro Aminopeptidase Inhibition Assay

This protocol determines the inhibitory potency (e.g., IC50) of Bestatin against a purified aminopeptidase.

-

Principle: A chromogenic substrate (e.g., L-Leucine-p-nitroanilide for APN) is cleaved by the enzyme, releasing a colored product (p-nitroaniline) that can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to enzyme activity.

-

Materials:

-

Purified recombinant human Aminopeptidase N (APN/CD13)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate: L-Leucine-p-nitroanilide

-

Inhibitor: Bestatin (Ubenimex)

-

96-well microplate and plate reader

-

-

Step-by-Step Methodology:

-

Prepare a serial dilution of Bestatin in Assay Buffer.

-

In a 96-well plate, add 10 µL of each Bestatin dilution (or buffer for control) to triplicate wells.

-

Add 70 µL of Assay Buffer to all wells.

-

Add 10 µL of a pre-determined concentration of purified APN enzyme to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the substrate solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 30 minutes (kinetic read).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the velocities to the uninhibited control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the Bestatin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Apoptosis Assay Workflow

This workflow assesses Bestatin's ability to induce apoptosis in a cancer cell line.

-

Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes. Flow cytometry is used to quantify the cell populations.

-

Cell Line: U937 human monocytic leukemia cell line.[6]

-

Methodology:

-

Cell Culture: Seed U937 cells in a 6-well plate at a density of 2x10⁵ cells/mL and allow them to attach overnight.

-

Treatment: Treat cells with varying concentrations of Bestatin (e.g., 0, 10, 50, 100 µg/mL) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer, quantifying the percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Caption: Experimental workflow for assessing apoptosis via Annexin V/PI staining.

Quantitative Data Summary

The inhibitory potency of Bestatin varies depending on the target enzyme and its origin. The following table summarizes representative inhibition constants found in the literature.

| Target Enzyme | Inhibitor | Potency (Kᵢ or IC₅₀) | Source Organism/System | Reference |

| Aminopeptidase M (AP-M) | Bestatin | Kᵢ = 4.4 µM | Porcine Kidney | [17] |

| Leucine Aminopeptidase (LAP) | Bestatin | Kᵢ = 0.55 µM | Porcine Kidney | [17] |

| Aminopeptidase B (AP-B) | Bestatin | Kᵢ = 4.6 nM | Rat Liver | [17] |

| Leukotriene A4 Hydrolase (LTA4H) | Bestatin Analogue (LTA4H-IN-1) | IC₅₀ = 2 nM | Recombinant Human | [18] |

| Insulin-Regulated Aminopeptidase (IRAP) | Bestatin Analogue (HFI-437) | Kᵢ = 20 nM | Recombinant Human | [18] |

Note: Data for analogues are included to represent the potential of the Bestatin scaffold.

Conclusion and Future Directions

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, as the key component of Bestatin, is a powerful inhibitor of a distinct class of metalloenzymes. Its mechanism of action is well-characterized, involving direct, competitive inhibition of aminopeptidases and LTA4 hydrolase, leading to potent immunomodulatory, anti-inflammatory, and anti-neoplastic effects. The structural understanding of its binding mode has paved the way for the rational design of second-generation inhibitors with improved potency and selectivity.[17][19]

Ongoing research continues to explore its therapeutic potential beyond oncology, with promising clinical trials in lymphedema highlighting the significance of its anti-inflammatory properties.[7][16] Future work will likely focus on developing analogues with optimized pharmacokinetic profiles and exploring its utility in other indications driven by aminopeptidase or LTA4H dysregulation, such as neuroinflammation and infectious diseases.[14][4]

References

-

Patsnap Synapse. (2024). What is the mechanism of Ubenimex?[Link]

-

Nishizawa, R., et al. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. PubMed. [Link]

-

Patsnap Synapse. (2024). What is Ubenimex used for?[Link]

-

Stamper, C. C., et al. (2004). Spectroscopic and X-ray Crystallographic Characterization of Bestatin Bound to the Aminopeptidase from Aeromonas (Vibrio) proteolytica. e-Publications@Marquette. [Link]

-

Wikipedia. (n.d.). Ubenimex. [Link]

-

Winn, M., et al. (2022). Review: Aminopeptidases in Cancer, Biology and Prospects for Pharmacological Intervention. PubMed. [Link]

-

Addis, D., et al. (2014). The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. National Institutes of Health. [Link]

-

Stamper, C. C., et al. (2004). Spectroscopic and X-ray Crystallographic Characterization of Bestatin Bound to the Aminopeptidase from Aeromonas (Vibrio) proteolytica. ACS Publications. [Link]

-

Florentin, I., et al. (1988). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. PubMed. [Link]

-

Ricci, J. S. Jr., et al. (1982). The crystal and molecular structure of bestatin and its implications regarding substrate binding to the active site of leucine aminopeptidase. ACS Publications. [Link]

-

Ricci, J. S. Jr., et al. (1982). Crystal and molecular structure of bestatin and its implications regarding substrate binding to the active site of leucine aminopeptidase. OSTI.GOV. [Link]

-

Drinkwater, N., et al. (2017). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. PubMed Central. [Link]

-

Drinkwater, N., et al. (2011). Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases. PNAS. [Link]

-

The Lymphie Life. (2017). A pill for lymphedema? Talking ubenimex’s potential with Dr. Quan of Eiger BioPharmaceuticals. [Link]

-

MySkinRecipes. (n.d.). (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. [Link]

-

ResearchGate. (2015). Stereoselective Synthesis of Novel Bestatin Analogs. [Link]

-

Oka, S. (1980). A review of clinical studies of bestatin. PubMed. [Link]

-

Wickstrom, M., et al. (2011). Aminopeptidase N (CD13) as a target for cancer chemotherapy. PubMed Central. [Link]

-

Nishizawa, R., et al. (1977). Synthesis and structure-activity relations of bestatin analogs, inhibitors of aminopeptidase B. ACS Publications. [Link]

-

Thomas, J. K., & D'Souza, R. S. (2004). Of Peptides and Peptidases: The Role of Cell Surface Peptidases in Cancer. AACR Journals. [Link]

-

Mondanelli, G., et al. (2017). The immune regulation in cancer by the amino acid metabolizing enzymes ARG and IDO. PubMed. [Link]

-

Ikeda, S., et al. (1989). [Phase III controlled studies of bestatin in malignant tumors of the skin--results of treatment of squamous cell carcinoma and genital Paget's disease]. PubMed. [Link]

-

George W. Woodruff School of Mechanical Engineering. (n.d.). Groundbreaking Lymphedema Treatment Study. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

ChemBK. (n.d.). (2S,3S)-2-Hydroxy-3-amino-4-phenylbutyric acid. [Link]

-

PubChem. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid. [Link]

-

Andersson, H., et al. (2020). Inhibition of Insulin-Regulated Aminopeptidase by Imidazo[1,5-α]pyridines—Synthesis and Evaluation. PubMed Central. [Link]

-

Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. ACS Publications. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. [Link]

-

Stöckel, A., et al. (1997). Specific Inhibitors of Aminopeptidase P. Peptides and Pseudopeptides of 2-hydroxy-3-amino Acids. PubMed. [Link]

-

Monash University. (n.d.). Aminopeptidase Inhibitors for Human, Animal and Microbial Use. [Link]

-

Chen, W., et al. (2002). Inhibition of the aminopeptidase from Aeromonas proteolytica by aliphatic alcohols. Characterization of the hydrophobic substrate recognition site. PubMed. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

Fjell, C. D., et al. (2022). Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. MDPI. [Link]

Sources

- 1. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ubenimex - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Ubenimex? [synapse.patsnap.com]

- 5. What is Ubenimex used for? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. thelymphielife.com [thelymphielife.com]

- 8. monash.edu [monash.edu]

- 9. Aminopeptidases in Cancer, Biology and Prospects for Pharmacological Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epublications.marquette.edu [epublications.marquette.edu]

- 12. The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pnas.org [pnas.org]

- 15. A review of clinical studies of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. me.gatech.edu [me.gatech.edu]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid in Bestatin

Abstract: Bestatin, a potent, naturally occurring dipeptide inhibitor of various aminopeptidases, has garnered significant attention in oncology and immunology. Its remarkable biological activity is fundamentally linked to a unique structural component: the non-proteinogenic amino acid, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA). This guide provides a detailed examination of the AHPBA moiety, elucidating its critical role in the mechanism of action, the stringent stereochemical requirements for its inhibitory activity, and its influence on the overall structure-activity relationship of Bestatin. We will explore the causality behind its function as a transition-state analog, provide exemplary protocols for its synthesis and the evaluation of its inhibitory effects, and discuss its broader implications for drug design and development.

Introduction: The Significance of Bestatin and its Core Component

Bestatin, chemically known as N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a natural product isolated from Streptomyces olivoreticuli.[1] It is a powerful competitive inhibitor of several metallo-aminopeptidases, including leucine aminopeptidase (LAP), aminopeptidase N (APN/CD13), and aminopeptidase B (APB).[2][3] Its ability to modulate the activity of these enzymes, which play crucial roles in peptide metabolism, antigen presentation, and tumor cell invasion, underpins its clinical application as an anticancer agent in Japan and its investigation for various immunomodulatory and therapeutic effects.[2][4]

The cornerstone of Bestatin's inhibitory power is not the common L-leucine residue, but the unusual β-amino-α-hydroxy acid, (2S,3R)-AHPBA. This component is the key to the molecule's ability to effectively target and inhibit its cognate enzymes. A critical point of clarification is the stereochemistry; the biologically active form in Bestatin is the (2S,3R) diastereomer. While the user's query mentioned the (2S,3S) isomer, structure-activity relationship studies have decisively shown that the (2S,3R) configuration is essential for potent aminopeptidase inhibition.[5][6] The (2S,3S) isomer, while a valuable chiral building block in other contexts such as the synthesis of HIV protease inhibitors, does not confer the same high-affinity binding to aminopeptidases.[1][7]

This guide will dissect the multifaceted role of (2S,3R)-AHPBA, providing researchers with a comprehensive understanding of its function from molecular interactions to practical applications.

The (2S,3R)-AHPBA Moiety: A Masterclass in Transition-State Mimicry

The inhibitory mechanism of Bestatin is a classic example of transition-state analogy. Aminopeptidases are typically metalloenzymes, containing a zinc ion (Zn²⁺) in their active site that is essential for catalysis. The enzyme hydrolyzes the N-terminal amino acid from a peptide substrate via a mechanism that involves the formation of a transient, high-energy tetrahedral intermediate.

The brilliance of the (2S,3R)-AHPBA structure lies in its ability to mimic this tetrahedral intermediate with remarkable fidelity.[8][9][10]

-

Coordination with the Catalytic Zinc Ion: The α-hydroxyl group and the β-amino group of the AHPBA moiety are perfectly positioned to act as a bidentate ligand, chelating the Zn²⁺ ion in the enzyme's active site.[8][9] This coordination is the primary anchoring interaction and is fundamental to the inhibitor's high affinity.

-

Mimicking the Tetrahedral Intermediate: The (2S)-hydroxyl group occupies a position analogous to the oxygen of the tetrahedral intermediate formed during peptide bond hydrolysis. This stable arrangement effectively "freezes" the enzyme in a state that resembles the transition state, preventing the catalytic cycle from proceeding.

-

Hydrophobic and Hydrogen Bonding Interactions: The phenylalanyl side chain of AHPBA fits into a terminal hydrophobic pocket (the S1' subsite) of the enzyme, while the leucyl side chain of Bestatin occupies another hydrophobic cleft (the S1 subsite).[8][9][10] Additionally, hydrogen bonds between the inhibitor's backbone and active site residues like Lys-262 and Asp-273 further stabilize the enzyme-inhibitor complex.[8][9]

The result is a potent, slow-binding, and competitive inhibition of the target aminopeptidase.[11]

Caption: Bestatin's inhibitory mechanism at the enzyme active site.

The Imperative of Stereochemistry: (2S,3R) vs. Other Isomers

The specific spatial arrangement of the functional groups in AHPBA is not arbitrary; it is the determining factor for potent inhibition. Structure-activity relationship (SAR) studies have systematically demonstrated the importance of the (2S,3R) configuration.

-

The (2S) Configuration: The hydroxyl group at the C2 position must be in the (S) configuration. This orientation is crucial for it to correctly position itself to coordinate with the zinc ion and mimic the tetrahedral intermediate.[5][11] Isomers with the (2R) configuration show significantly reduced activity.

-

The (3R) Configuration: While the (2S) configuration is paramount, the (3R) configuration of the amino group at C3 is also favored for optimal binding to many aminopeptidases. It ensures the correct orientation of the phenyl side chain for insertion into the S1' pocket and aligns the backbone for favorable hydrogen bonding.

The synthesis of stereoisomers of Bestatin has confirmed that the natural (2S,3R) diastereomer possesses the most potent inhibitory activity against target aminopeptidases like aminopeptidase B and leucine aminopeptidase.[6]

Quantitative Analysis of Inhibition

The potency of Bestatin and its analogs is quantified by inhibition constants such as Kᵢ (the dissociation constant for the enzyme-inhibitor complex) and IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). These values underscore the high affinity conferred by the AHPBA moiety.

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ / IC₅₀) | Reference |

| Bestatin | Aminopeptidase M (AP-M) | Kᵢ = 4.1 x 10⁻⁶ M | [11] |

| Bestatin | Leucine Aminopeptidase (LAP) | IC₅₀ = 20 nM | [3] |

| Bestatin | Aminopeptidase B (APB) | IC₅₀ = 60 nM | [3] |

| Bestatin | T. cruzi Acidic M17 Aminopeptidase | IC₅₀ = 66.0 µM | [12] |

| Amastatin | Aminopeptidase M (AP-M) | Kᵢ = 1.9 x 10⁻⁸ M | [11] |

Note: Amastatin is another natural aminopeptidase inhibitor that contains a similar (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl moiety, further highlighting the importance of this structural motif.[11]

Experimental Protocols

A core requirement for researchers in this field is the ability to synthesize the key AHPBA component and to reliably measure its inhibitory effects. The following sections provide detailed, exemplary protocols.

Stereoselective Synthesis of (2S,3R)-AHPBA

The stereocontrolled synthesis of β-hydroxy-α-amino acids is a significant challenge in organic chemistry. Numerous strategies have been developed. One effective approach involves the stereoselective aldol reaction of a chiral glycine enolate equivalent with phenylacetaldehyde. The following protocol is a representative example based on established methodologies.[2][13]

Workflow for (2S,3R)-AHPBA Synthesis

Caption: Generalized workflow for the synthesis of (2S,3R)-AHPBA.

Step-by-Step Methodology:

-

Preparation of the Chiral Glycine Enolate:

-

Dissolve a suitable chiral glycine equivalent (e.g., a pseudoephenamine glycinamide) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) to generate the chiral enolate. The choice of chiral auxiliary is critical as it directs the stereochemical outcome of the subsequent reaction.

-

-

Aldol Condensation:

-

To the cold enolate solution, add a solution of freshly distilled phenylacetaldehyde in anhydrous THF dropwise.

-

Maintain the reaction at -78 °C for several hours to allow the aldol addition to proceed. The syn or anti diastereoselectivity is controlled by the chiral auxiliary and reaction conditions. For (2S,3R)-AHPBA, an anti-selective aldol reaction is typically required.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

-

Work-up and Purification:

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired diastereomer from other isomers and impurities.

-

-

Hydrolysis and Deprotection:

-

Subject the purified aldol adduct to acidic or basic hydrolysis to cleave the chiral auxiliary and any protecting groups. For instance, refluxing in 6N HCl will hydrolyze the amide and yield the hydrochloride salt of the final amino acid.

-

Purify the final (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid product by recrystallization or ion-exchange chromatography.

-

Causality Note: The use of a chiral auxiliary is a cornerstone of asymmetric synthesis. It covalently and temporarily attaches to the starting material, sterically directing the approach of the electrophile (phenylacetaldehyde) to one face of the enolate, thereby establishing the desired stereocenters. The low temperature (-78 °C) is crucial to maintain kinetic control and prevent side reactions or loss of stereoselectivity.

Biochemical Assay for Aminopeptidase Inhibition

To evaluate the efficacy of Bestatin or its analogs, a continuous kinetic assay using a fluorogenic substrate is standard practice. Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a common substrate for leucine aminopeptidase. Enzyme activity is measured by the rate of release of the highly fluorescent AMC product.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0.

-

Enzyme Stock Solution: Prepare a stock solution of purified leucine aminopeptidase (e.g., from bovine lens) in assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate.

-

Substrate Stock Solution: Prepare a stock solution of Leu-AMC in DMSO (e.g., 10 mM).

-

Inhibitor (Bestatin) Stock Solution: Prepare a stock solution of Bestatin in assay buffer or DMSO (e.g., 1 mM). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Procedure (96-well plate format):

-

To the wells of a black, flat-bottom 96-well microplate, add the assay components in the following order:

-

Assay Buffer

-

Inhibitor solution (or vehicle control, e.g., DMSO) at various concentrations.

-

Enzyme solution.

-

-

Incubate the plate at the desired temperature (e.g., 37 °C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the Leu-AMC substrate to all wells. The final substrate concentration should be at or below its Kₘ value.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes). Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[14]

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

-

Plot the percentage of enzyme activity relative to the uninhibited control against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Causality Note: The pre-incubation step is particularly important for slow-binding inhibitors like Bestatin, as it allows the enzyme-inhibitor complex to reach equilibrium before the reaction is started. Using a fluorogenic substrate provides high sensitivity, allowing for the use of low enzyme concentrations and the detection of potent inhibition.

Conclusion and Future Directions

The (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid moiety is the indispensable pharmacophore of Bestatin. Its unique stereochemistry and functional group arrangement enable it to act as a highly effective transition-state analog, leading to potent and specific inhibition of metallo-aminopeptidases. A thorough understanding of its structure, mechanism, and synthesis is fundamental for researchers aiming to design the next generation of aminopeptidase inhibitors.

The AHPBA scaffold continues to be a source of inspiration for medicinal chemists. Future research will likely focus on:

-

Developing Novel Inhibitors: Using the AHPBA structure as a template to design inhibitors with improved selectivity for different aminopeptidase subtypes, potentially reducing off-target effects.[15][16]

-

Enhancing Pharmacokinetic Properties: Modifying the Bestatin structure to improve oral bioavailability, metabolic stability, and tissue distribution.

-

Exploring New Therapeutic Applications: Investigating the potential of Bestatin and new AHPBA-containing molecules for treating a wider range of diseases, including parasitic infections and neurodegenerative disorders, where aminopeptidases are implicated.[12][14]

By leveraging the foundational principles embodied by (2S,3R)-AHPBA, the scientific community can continue to develop innovative therapeutics that target the critical roles of aminopeptidases in health and disease.

References

-

Mathe, G. (1991). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Biomedicine & Pharmacotherapy, 45(2-3), 49-54.

-

Burley, S. K., David, P. R., & Lipscomb, W. N. (1991). Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. Proceedings of the National Academy of Sciences, 88(16), 6916-6920.

-

Drag, M., & Salvesen, G. S. (2010). Metallo-aminopeptidase inhibitors. Journal of Medicinal Chemistry, 53(1), 129-145.

-

Vera, S., Vázquez, A., Rodriguez, R., del Pozo, S., Urruzuno, I., de Cózar, A., Mielgo, A., & Palomo, C. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7536-7550.

-

Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417-422.

-

Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510-515.

-

Huang, Y., & Wang, L. (2013). Progress of synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. Chemical Industry and Engineering Progress, 32(5), 1085-1090.

-

Harbeson, S. L., & Rich, D. H. (1988). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. Biochemistry, 27(19), 7301-7310.

-

Suda, H., Takita, T., Aoyagi, T., & Umezawa, H. (1976). The structure of bestatin. The Journal of Antibiotics, 29(1), 100-101.

-

BenchChem. (n.d.). A Comparative Guide to the Slow-Binding Kinetics of Amastatin and Bestatin. BenchChem.

-

MySkinRecipes. (n.d.). (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid.

-

Chérot, P., Devon, R. M., & Schwartz, J. C. (1982). Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor. European Journal of Pharmacology, 85(3-4), 337-340.

-

Bhat, A. A., & Qureshi, A. (2021). Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics. ACS Omega, 6(29), 18919-18930.

-

Sakurai, M., Higashida, S., Sugano, M., Komai, T., Yagi, R., Ozawa, Y., Handa, H., Nishigaki, T., & Yabe, Y. (1994). Structure-activity relationships of HIV-1 PR inhibitors containing AHPBA. Bioorganic & Medicinal Chemistry, 2(8), 807-825.

-

Lipscomb, W. N., & Sträter, N. (1996). Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. Chemical Reviews, 96(7), 2375-2434.

-

Abcam. (n.d.). Bestatin, aminopeptidase inhibitor (CAS 58970-76-6).

-

Liskamp, R. M., et al. (2001). Incorporation of (2S,3S) and (2S,3R) beta-methyl aspartic acid into RGD-containing peptides. Journal of Peptide Research, 58(5), 417-425.

-

Sigma-Aldrich. (n.d.). (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride.

-

Quevedo, M. A., et al. (2021). KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase with In Vitro Anti-Trypanosomal Activity. Molecules, 26(11), 3239.

-

Semantic Scholar. (n.d.). Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis.

-

Sträter, N., & Lipscomb, W. N. (1995). Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. Biochemistry, 34(45), 14792-14800.

-

Chem-Impex. (n.d.). (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid.

Sources

- 1. Structure-activity relationships of HIV-1 PR inhibitors containing AHPBA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Incorporation of (2S,3S) and (2S,3R) beta-methyl aspartic acid into RGD-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase with In Vitro Anti-Trypanosomal Activity [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid: A Cornerstone Chiral Precursor for Potent Protease Inhibitors

Executive Summary

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), a non-proteinogenic amino acid, stands as a pivotal chiral building block in modern medicinal chemistry. Its unique stereochemistry, featuring a hydroxyethylamine scaffold, makes it an exceptional transition-state mimic for the substrates of various proteases. This technical guide provides an in-depth exploration of AHPBA's role as a precursor to potent protease inhibitors, with a particular focus on its application in the synthesis of drugs targeting HIV protease and various metallo-aminopeptidases. We will delve into the stereoselective synthesis of AHPBA, its incorporation into market-leading therapeutics, the mechanistic basis for its efficacy, and the clinical significance of the drugs derived from it. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.

Chapter 1: Introduction to this compound (AHPBA)

Chemical Properties and Stereochemistry

AHPBA, also known as allophenylnorstatine, is a derivative of phenylalanine with the chemical formula C₁₀H₁₃NO₃.[1][2] Its structure contains two chiral centers, leading to four possible stereoisomers. The (2S,3S) configuration is of primary importance for its role in specific protease inhibitors, particularly those targeting HIV.[3][4] The precise spatial arrangement of the amino, hydroxyl, and benzyl groups is critical for its ability to fit into the active sites of target enzymes and exert its inhibitory effect.[5] The related (2S,3R) isomer is a key component of the well-known aminopeptidase inhibitor, Bestatin.[6][7]

Caption: Chemical structure of this compound (AHPBA).

The Significance of the Hydroxyethylamine Isostere in Protease Inhibition

The core value of AHPBA in drug design lies in its hydroxyethylamine group (-CH(OH)-CH(NH₂)-). This motif serves as a non-hydrolyzable mimic of the tetrahedral transition state formed during peptide bond cleavage by proteases.[3] Aspartic proteases (like HIV protease) and metalloproteases (like aminopeptidases) utilize an activated water molecule to attack the carbonyl carbon of a peptide bond. The resulting tetrahedral intermediate is unstable. By incorporating the stable hydroxyethylamine isostere, inhibitors can bind tightly to the enzyme's active site, effectively blocking its catalytic function without being cleaved.

Overview of its Role as a Precursor

AHPBA is not an active drug itself but a crucial intermediate. Its synthesis in an optically pure form is a critical first step in the manufacturing of several blockbuster drugs.[4] Its chiral structure allows for the construction of highly selective and potent enzyme inhibitors.[5] It is most notably used in the synthesis of HIV protease inhibitors like Lopinavir and Ritonavir and is structurally related to the core of aminopeptidase inhibitors like Bestatin.[5][8][9]

Chapter 2: Synthesis of AHPBA - A Chiral Building Block

Rationale for Stereoselective Synthesis

The biological activity of protease inhibitors is highly dependent on their stereochemistry. Only the correct isomer will fit precisely into the three-dimensional active site of the target enzyme. Therefore, achieving high optical purity is paramount. Asymmetric synthesis or chiral resolution methods are employed to produce the desired (2S,3S)-AHPBA isomer, avoiding contamination with other stereoisomers that may be inactive or cause off-target effects.

Common Synthetic Pathways

A facile and efficient route to AHPBA often starts from the readily available chiral precursor, L-phenylalanine.[4] One established method involves the protection of the amino group of L-phenylalanine, conversion to an aldehyde, and subsequent reaction with a cyanide source to introduce the C2 carbon and hydroxyl group.[4] This process requires careful control of stereochemistry at the newly formed chiral center.

Detailed Experimental Protocol: A Representative Synthesis of AHPBA Intermediate

The following protocol is a conceptual representation based on published methodologies for synthesizing an AHPBA intermediate from L-phenylalanine.[4]

Objective: To synthesize (S)-2-phthalimido-3-phenylpropionaldehyde, a key intermediate for AHPBA.

Materials:

-

N-phthaloyl protected L-phenylalanine

-

Thionyl chloride (SOCl₂)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Acid Chloride Formation: N-phthaloyl protected L-phenylalanine is suspended in anhydrous toluene. Thionyl chloride is added dropwise at room temperature, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the acyl chloride.

-

Rosenmund Reduction: The resulting acyl chloride is dissolved in anhydrous THF. The Pd/C catalyst is added, and the mixture is hydrogenated under a hydrogen atmosphere. The reaction progress is carefully monitored to prevent over-reduction to the alcohol.

-

Work-up and Isolation: Upon completion, the catalyst is filtered off. The filtrate is concentrated under reduced pressure to yield the crude (S)-2-phthalimido-3-phenylpropionaldehyde.

-

Purification: The crude product is purified by column chromatography on silica gel to obtain the optically pure aldehyde intermediate, which can then be carried forward to construct the full AHPBA molecule.

Self-Validation: The optical purity of the intermediate should be confirmed using chiral HPLC or by measuring its specific rotation. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram for AHPBA Synthesis